tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-5003 involves the reaction of 2-bromo-2’,4’,6’-triisopropylbiphenyl with tert-butylphosphine. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium tert-butoxide, under an inert atmosphere. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of SC-5003 follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SC-5003 undergoes various types of chemical reactions, including:
Oxidation: SC-5003 can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: SC-5003 can coordinate with metal centers, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or alkylating agents are used.
Coordination: Metal salts like palladium chloride or nickel chloride are used under inert conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
SC-5003 has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: SC-5003 is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: SC-5003 is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of SC-5003 involves its coordination with metal centers, such as palladium, to form active catalytic species. These metal-phosphine complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets include organic substrates that undergo cross-coupling reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
2-di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl (tBuXPhos): Similar in structure and used in similar catalytic applications.
2-di-tert-butylphosphino-2’,4’,6’-trimethylbiphenyl (tBuXPhosMe): Another Buchwald ligand with slightly different steric and electronic properties.
Uniqueness
SC-5003 is unique due to its specific steric and electronic properties, which make it highly effective in certain catalytic reactions. Its bulky tert-butyl groups provide steric hindrance, which can enhance the selectivity of the reactions. Additionally, the triisopropyl groups on the biphenyl backbone contribute to its stability and reactivity .
Properties
Molecular Formula |
C37H63N3O6 |
---|---|
Molecular Weight |
645.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C37H63N3O6/c1-8-9-20-32(41)26(4)22-33(42)29(23-27-16-12-10-13-17-27)38-34(43)30(21-25(2)3)39-35(44)31(24-28-18-14-11-15-19-28)40-36(45)46-37(5,6)7/h11,14-15,18-19,25-27,29-33,41-42H,8-10,12-13,16-17,20-24H2,1-7H3,(H,38,43)(H,39,44)(H,40,45)/t26-,29+,30+,31+,32?,33+/m1/s1 |
InChI Key |
DZSFYDAIURXYOI-YFUMYMLSSA-N |
Isomeric SMILES |
CCCCC([C@H](C)C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CCCCC(C(C)CC(C(CC1CCCCC1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
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